molecular formula C11H10BrN B8561542 1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE

1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE

Cat. No.: B8561542
M. Wt: 236.11 g/mol
InChI Key: ZSQOPXPTLLOUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE is an organic compound with the molecular formula C11H10BrN It is a derivative of cyclopropanecarbonitrile, where a 3-bromobenzyl group is attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl bromide with cyclopropanecarbonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a catalyst), solvents (ether, ethanol).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Primary amines.

Scientific Research Applications

1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobenzyl)cyclopropanecarbonitrile
  • 1-(3-Chlorobenzyl)cyclopropanecarbonitrile
  • 1-(3-Fluorobenzyl)cyclopropanecarbonitrile

Uniqueness

1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE is unique due to the presence of the bromine atom in the 3-position of the benzyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10BrN/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6H,4-5,7H2

InChI Key

ZSQOPXPTLLOUSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 240, Step 1, using 1-bromo-3-bromomethyl-benzene and cyclopropanecarbonitrile.
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